REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([CH:7]=O)=[CH:4][CH:3]=1.[N+:9]([CH3:12])([O-:11])=[O:10].[OH-].[Na+]>C(O)C>[Br:1][C:2]1[S:6][C:5]([CH:7]=[CH:12][N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)C=O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction conditions and workup
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=CC1)C=C[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 48.99% | |
YIELD: CALCULATEDPERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |